

Comparative Study: 4-Chloro-N-phenylpicolinamide and Its Analogs in Drug Discovery

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Compound of Interest

Compound Name: *4-Chloro-N-phenylpicolinamide*

Cat. No.: B175317

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **4-Chloro-N-phenylpicolinamide** and its analogs, focusing on their biological activities and structure-activity relationships (SAR). The picolinamide scaffold, a derivative of picolinic acid, is a versatile backbone in medicinal chemistry, leading to the development of compounds with a wide array of therapeutic applications. This document summarizes key findings from various studies to facilitate further research and development in this area.

Overview of Biological Activities

Picolinamide derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The core structure, characterized by a pyridine ring and an amide linkage, allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Key biological activities of **4-Chloro-N-phenylpicolinamide** and its analogs include:

- Anticancer Activity: Inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora-B kinase, has been a major focus.[\[1\]](#)[\[2\]](#)

- **Antifungal Properties:** Certain picolinamide and benzamide derivatives have been identified as potent antifungal agents that target the fungal lipid transfer protein Sec14p.[2][3]
- **Antibacterial Efficacy:** Picolinamide analogs have shown selective and potent activity against specific bacterial pathogens, notably *Clostridioides difficile*.[4]
- **Enzyme Inhibition:** The picolinamide scaffold has been successfully utilized to develop inhibitors for enzymes like 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), which is implicated in metabolic diseases.
- **Modulation of Neurological Receptors:** Analogs have been developed as positive allosteric modulators of metabotropic glutamate receptor 4 (mGluR4), indicating potential applications in neurological disorders.[3][5]

Comparative Performance Data

The following tables summarize the biological activities of **4-Chloro-N-phenylpicolinamide** analogs from various studies. Direct comparative data for the parent compound, **4-Chloro-N-phenylpicolinamide**, is limited in the reviewed literature; however, the data for its analogs provides valuable insights into the structure-activity relationships.

Table 1: Anticancer Activity of Picolinamide Analogs

Compound ID	Modifications from 4-Chloro-N-phenylpicolina mide Core	Target/Cell Line	Activity (IC50)	Reference
8j	4-chloro replaced with a substituted pyrazole, N-phenyl modified	A549 (Lung Carcinoma)	12.5 μ M	[6]
8l	4-chloro replaced with a substituted pyrazole, N-phenyl modified	HepG2 (Hepatocellular Carcinoma)	18.2 μ M	[6]
6e	N-methyl instead of N-phenyl, 4-chloro replaced with a 4-(3,5-dimethoxybenzyl)phenylthio group	A549 (Lung Carcinoma)	7.12 μ M	[1]
6p	N-methyl instead of N-phenyl, 4-chloro replaced with a 4-(4-chlorobenzamido)phenylthio group	A549 (Lung Carcinoma)	1.12 μ M	[2]
5q	N-methyl instead of N-phenyl, 4-chloro replaced with a 4-(4-formamidophenylamino) group	HepG2 (Hepatocellular Carcinoma)	Potent activity reported	[7]

Table 2: Antifungal and Antibacterial Activity of Picolinamide Analogs

Compound ID	Modifications	Target Organism	Activity (MIC/ED50)	Reference
4c	Imino-picolinamide with 3-chloro-N-phenyl group	Rhizoctonia solani	ED50: 29.1 $\mu\text{g/mL}$	[8]
4b	Imino-picolinamide with 2-chloro-N-phenyl group	Rhizoctonia solani	High inhibition at 200 $\mu\text{g/mL}$	[8]
87	Picolinamide core with modifications	Clostridioides difficile	Potent and selective activity reported	[4]
P-29	Pinacolone Sulfonamide Derivative (related class)	Botrytis cinerea	100% inhibition at 400 mg/L (in vivo)	[9]

Structure-Activity Relationship (SAR)

The biological activity of picolinamide derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the N-phenyl moiety.

- Substituents on the Phenyl Ring: For antifungal activity, chloro-substituted N-phenyl-imino-picolinamides showed high fungal growth inhibition.[8] Specifically, N-phenyl-(3-chloro)-imino-picolinamide demonstrated the highest activity against *R. solani*.[8]
- Modifications to the Picolinamide Core: The replacement of the 4-chloro group with larger, more complex moieties has been a successful strategy in developing potent anticancer agents. For instance, the introduction of substituted pyrazole or phenylthio groups has led to compounds with low micromolar IC50 values against various cancer cell lines.[1][6]

- Nitrogen Position in the Pyridine Ring: The position of the nitrogen atom in the pyridine ring is crucial for selectivity. Repositioning the nitrogen from an isonicotinamide to a picolinamide scaffold resulted in a greater than 1000-fold increase in selectivity for *C. difficile* over other bacteria.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the in vitro inhibitory potency of test compounds against VEGFR-2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition of the kinase.

Materials:

- Recombinant Human VEGFR-2 (KDR)
- Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)
- 5x Kinase Buffer
- ATP
- Test Compounds (dissolved in DMSO)
- Luminescent Kinase Assay Kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)
- Solid White 96-well Assay Plates
- Nuclease-free Water

Procedure:

- Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.
- Compound Dilution: Prepare serial dilutions of the test compounds in 1x Kinase Buffer.

- Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.
- Assay Plate Setup:
 - Add the Master Mix to all wells of a 96-well plate.
 - Add the diluted test compounds to the appropriate wells.
 - Add buffer with DMSO (vehicle control) to "Positive Control" and "Blank" wells.
- Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the "Blank" wells to initiate the kinase reaction.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection:
 - Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
 - Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. .
 - Incubate for 30-45 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[10]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

Materials:

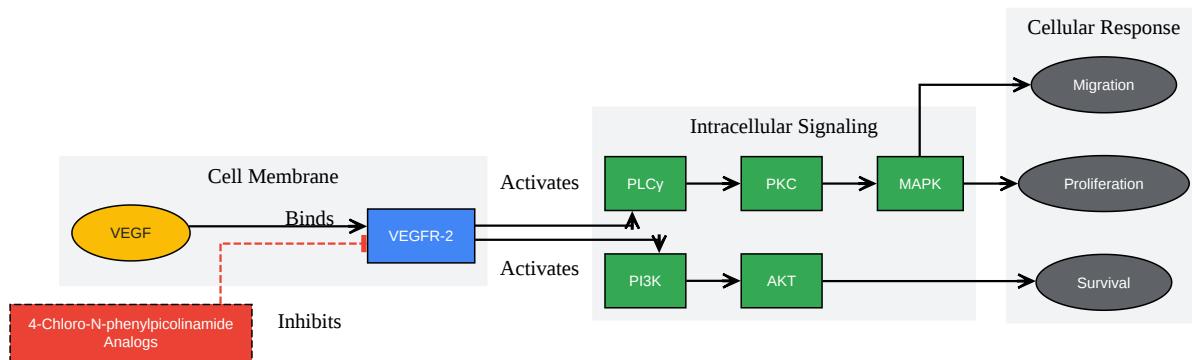
- Fungal Isolate
- Standardized Culture Medium (e.g., RPMI-1640)
- Test Compounds
- 96-well Microtiter Plates
- Spectrophotometer

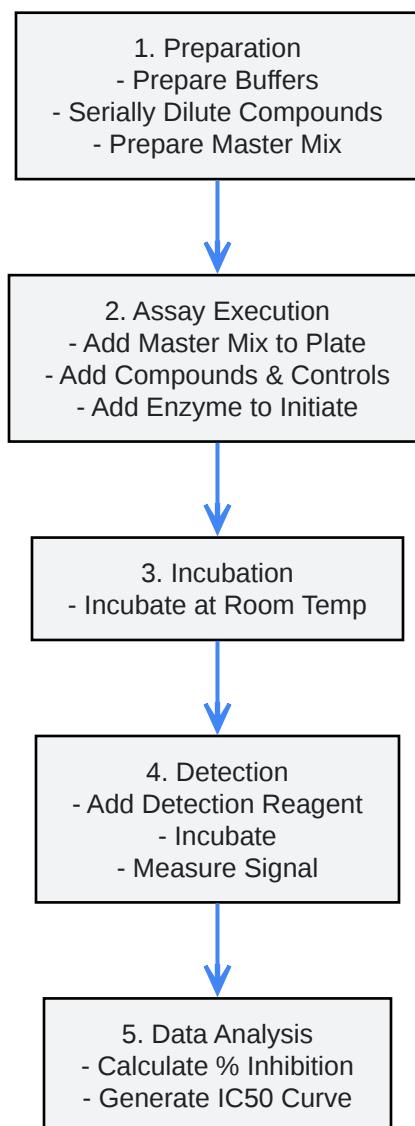
Procedure:

- Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate according to CLSI or EUCAST guidelines.
- Compound Dilution: Prepare serial twofold dilutions of the test compounds in the culture medium directly in the 96-well plates.
- Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., $\geq 50\%$ reduction) compared to the growth control, determined visually or spectrophotometrically.[\[11\]](#)[\[12\]](#)

Visualizations

Signaling Pathway and Experimental Workflow





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